Kahweol - 6894-43-5

Kahweol

Catalog Number: EVT-271548
CAS Number: 6894-43-5
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kahweol is a natural diterpene molecule belonging to the kaurane family, primarily found in the non-saponified lipid fraction of Coffea arabica beans. [, , ] It is a structurally complex molecule with a furan ring, a characteristic feature contributing to its diverse biological activities. [, ] Kahweol is released during coffee brewing, particularly in unfiltered methods like cafetière and boiled coffee, but is largely absent in filtered coffee. [, ] Its presence in coffee has been linked to various health effects, both beneficial and potentially adverse. [] Kahweol has garnered significant research interest due to its diverse biological activities, particularly its potential as an anti-inflammatory, anti-cancer, and antioxidant agent. [, , , ]

Cafestol

Compound Description: Cafestol (C20H28O3) is a diterpene molecule primarily found in the non-saponified lipid fraction of Coffea arabica beans [, ]. Similar to kahweol, it is released during the brewing process, particularly in unfiltered methods like boiling []. Cafestol has been identified as a potent hypercholesterolemic agent, significantly increasing serum levels of cholesterol, triglycerides, and alanine aminotransferase (ALT) in humans [, , ]. This effect on lipid metabolism is attributed to its influence on bile acid synthesis and lipoprotein metabolism [, ]. Specifically, cafestol suppresses bile acid synthesis by downregulating cholesterol 7α-hydroxylase and sterol 27-hydroxylase, key enzymes involved in this process []. Additionally, it increases triglyceride levels by enhancing the production rate of very low-density lipoprotein 1 (VLDL1) apolipoprotein B, leading to an increased number of VLDL1 particles in circulation [].

Kahweol Palmitate

Compound Description: Kahweol palmitate is an esterified form of kahweol, where a palmitic acid is attached to the kahweol molecule. It is one of the active constituents of green coffee beans and has been identified as a potent inducer of glutathione S-transferase (GST) activity in mice [, ]. GSTs are a family of detoxification enzymes that play a crucial role in protecting cells from damage by reactive oxygen species and electrophilic metabolites, including those derived from carcinogens. By increasing GST activity, kahweol palmitate may contribute to the chemopreventive effects attributed to coffee consumption [, ].

Relevance: As an esterified form of kahweol, kahweol palmitate demonstrates a direct structural link to the parent compound. This structural modification through esterification with palmitic acid appears to enhance its potency in inducing GST activity compared to kahweol itself [, ]. This highlights the importance of structural variations even within closely related compounds and their potential impact on biological activity.

Cafestol Palmitate

Compound Description: Cafestol palmitate, an esterified form of cafestol, also exists naturally in green coffee beans [, ]. Similar to kahweol palmitate, it has shown the ability to enhance GST activity in mice, although its potency is lower than that of kahweol palmitate [, ]. This suggests that both cafestol and kahweol, in their esterified forms, contribute to the overall GST-inducing effect of green coffee bean consumption.

Relevance: Cafestol palmitate shares structural similarities with both kahweol and kahweol palmitate due to the shared diterpene core structure and the presence of the palmitate ester. The differences in their potency as GST inducers, with kahweol palmitate being the most potent and cafestol palmitate being less so, further emphasizes the influence of subtle structural variations on biological activity within this family of compounds [, ]. This underscores the complexity of coffee's chemical composition and its potential influence on human health.

Dehydrokahweol

Compound Description: Dehydrokahweol is a degradation product of kahweol generated during the coffee roasting process []. As roasting progresses, the levels of dehydrokahweol increase []. The specific biological activity of dehydrokahweol and its potential impact on human health are not fully elucidated and require further investigation.

Dehydrocafestol

Compound Description: Dehydrocafestol is formed from cafestol through degradation reactions occurring during coffee roasting []. Its concentration increases with the intensity and duration of the roasting process []. Like dehydrokahweol, the specific biological activity of dehydrocafestol and its potential effects on human health are not well-defined and warrant further research.

11,12-Dehydrokahweol

Compound Description: 11,12-Dehydrokahweol is a diterpene identified in the green coffee beans of the Typica variety of Coffea arabica but not in the Caturra variety []. This unique distribution pattern suggests a potential role for 11,12-dehydrokahweol as a chemotaxonomic marker for differentiating between these two varieties.

16-O-Methylcafestol

Compound Description: 16-O-Methylcafestol is a diterpene compound found specifically in the genotypes of Coffea canephora []. It serves as a distinctive chemical marker for differentiating Coffea canephora from other coffee species, including Coffea arabica.

16-O-Methylkahweol

Compound Description: Similar to 16-O-Methylcafestol, 16-O-Methylkahweol is a diterpene found exclusively in Coffea canephora genotypes []. Its presence, along with 16-O-Methylcafestol, further supports the use of these compounds as chemotaxonomic markers for differentiating Coffea canephora from other coffee species.

Secokahweol

Compound Description: Secokahweol is a newly identified diterpene degradation product found in roasted Coffea arabica beans []. Its levels increase with the degree of roasting, suggesting its formation through thermal degradation reactions during the roasting process.

Source and Classification

Kahweol is classified as a diterpene alcohol with the chemical formula C20H28OC_{20}H_{28}O. It is predominantly extracted from coffee oil and is associated with various health benefits attributed to its bioactive properties. Kahweol is typically present in coffee brews in varying concentrations depending on the brewing method used. Studies have shown that kahweol levels can range from 0.05 to 0.16 mg per 50 mL of brewed coffee, with higher concentrations found in unfiltered coffee compared to filtered varieties .

Synthesis Analysis

Methods of Synthesis

Kahweol can be synthesized through various methods including:

  1. Extraction from Coffee Oil: A common method involves treating coffee oil with anhydrous methanol in the presence of a basic catalyst, followed by extraction with water-insoluble solvents. This method allows for the effective separation of kahweol from other components in coffee oil, achieving a mixture of kahweol and cafestol with 70% purity .
  2. Direct Hot Saponification: This method has been shown to be efficient for extracting kahweol and cafestol from roasted coffee beans. The process involves saponifying the lipids in coffee using a solvent mixture of chloroform, methanol, and water, yielding higher concentrations of diterpenes compared to cold saponification methods .
  3. Lipase-Catalyzed Esterification: Recent advancements have introduced biocatalysis for synthesizing kahweol esters. Using lipases in organic solvents has demonstrated promising yields (up to 88% conversion) when reacting fatty acids with kahweol .

Technical Parameters

  • Catalysts: Basic catalysts such as potassium hydroxide are commonly used.
  • Solvents: Anhydrous methanol and various organic solvents (e.g., chloroform) are employed.
  • Reaction Conditions: Ambient temperatures are often sufficient for the reactions, with durations ranging from 0.5 to several hours depending on the method used.
Molecular Structure Analysis

Kahweol's molecular structure consists of a complex arrangement of carbon atoms forming rings typical of diterpenes. The compound has a molecular weight of approximately 284.44 g/mol. Structural analysis reveals:

  • Functional Groups: Kahweol contains hydroxyl groups (-OH) contributing to its classification as an alcohol.
  • Stereochemistry: The stereochemical configuration plays a crucial role in its biological activity and interaction with receptors.
Chemical Reactions Analysis

Kahweol participates in various chemical reactions:

  1. Esterification: Kahweol can react with fatty acids to form esters, which are important for enhancing its solubility and bioavailability.
  2. Hydrogenation: Under specific conditions, kahweol can undergo hydrogenation to yield derivatives that may exhibit different biological activities.
  3. Saponification: The compound can be saponified under alkaline conditions, breaking down into simpler components.

These reactions are influenced by factors such as temperature, pressure, and the presence of catalysts.

Mechanism of Action

Kahweol exhibits several biological effects attributed to its mechanism of action:

  • Antioxidant Activity: Kahweol has been shown to possess antioxidant properties that help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects: Studies indicate that kahweol may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects against inflammatory diseases.
  • Anticancer Properties: Research suggests that kahweol may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival.

These mechanisms underscore kahweol's potential as a functional food component with health-promoting benefits.

Physical and Chemical Properties Analysis

Kahweol exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a yellowish or orange crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Melting Point: The melting point ranges around 100–105 °C.

These properties influence its extraction methods and applications in food science and pharmacology.

Applications

Kahweol has several scientific applications:

Properties

CAS Number

6894-43-5

Product Name

Kahweol

IUPAC Name

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1

InChI Key

JEKMKNDURXDJAD-HWUKTEKMSA-N

SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Solubility

Soluble in DMSO

Synonyms

CCRIS 1521; CCRIS1521; CCRIS-1521; Kahweol

Canonical SMILES

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3

Isomeric SMILES

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3

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